molecular formula C13H16N2O4S B2684137 (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate CAS No. 314284-20-3

(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate

Cat. No.: B2684137
CAS No.: 314284-20-3
M. Wt: 296.34
InChI Key: HTXZUCABDGPLRG-AATRIKPKSA-N
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Description

(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Alkaloid Construction

One significant application of compounds structurally related to (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is in asymmetric synthesis. For example, the asymmetric intramolecular Michael reaction of ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate was investigated, leading to the creation of versatile chiral building blocks for alkaloid synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).

Antimicrobial Applications

A series of compounds, including methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, structurally similar to the queried compound, have demonstrated antimicrobial properties. Their synthesis and the study of their antimicrobial activity highlight their potential in medicinal chemistry (Gein et al., 2020).

Photochromic Properties

Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, closely related to the queried compound, underwent a unique base-induced aerobic dimerization leading to a photochromic diarylethene. This compound can be easily modified chemically, making it a promising precursor for the production of photoactive compounds with desired properties and functions (Lvov et al., 2017).

Crystal Structure Analysis

The crystal structure analysis of compounds with structural similarities, like ethyl (2E)-2-[(2,5-dimethoxy phenyl)carbamoyl]-3-[(4-nitrophenyl)amino] prop-2-enoate, provides insights into their intramolecular interactions. These studies contribute to a deeper understanding of molecular behavior and stability, influencing the design of new compounds (Venkatesan, Thamotharan, Percino, & Ilangovan, 2021).

Nonlinear Optical Properties

The synthesis and study of Schiff base compounds derived from ethyl-4-amino benzoate, structurally related to the queried compound, have revealed notable nonlinear refractive index and optical limiting properties. These findings suggest potential applications in optical materials science (Abdullmajed et al., 2021).

Properties

IUPAC Name

ethyl (E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-4-19-10(17)6-5-9(16)15-13-11(12(14)18)7(2)8(3)20-13/h5-6H,4H2,1-3H3,(H2,14,18)(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXZUCABDGPLRG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=C(C(=C(S1)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=C(C(=C(S1)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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